ICI 199,441 is a synthetic aryl acetamide derivative classified as a selective κ-opioid receptor agonist [, , , ]. It is widely employed in scientific research as a pharmacological tool to investigate the roles of κ-opioid receptors in various biological systems [, , , , , , , , , , , , , , , , , , ].
Future Directions
Developing Peripherally Selective κ-Opioid Receptor Agonists: Further investigation into modifying ICI 199,441 to limit its access to the central nervous system could lead to the development of peripherally selective analgesics with fewer side effects [, ].
Exploring the Therapeutic Potential of κ-Opioid Receptor Agonists in the Treatment of Hypoxia-Related Conditions: The neuroprotective effects of ICI 199,441 observed in in vitro models of hypoxia warrant further investigation for potential therapeutic applications in conditions such as stroke and neurodegenerative diseases [, , ].
Characterizing the Functional Differences between κ-Opioid Receptor Subtypes: Continued research with ICI 199,441 and other selective agonists can contribute to a better understanding of the distinct roles of κ-opioid receptor subtypes in various physiological and pathological processes [].
Related Compounds
(-)-U-50,488
Compound Description: (-)-U-50,488 is a selective kappa opioid receptor agonist. It demonstrates efficacy in reducing infarct size in reperfusion cardiac injury models in rats. [, , ] This cardioprotective effect is abolished by pretreatment with opioid antagonists like naltrexone, naloxone methiodide, and nor-binaltorphimine. [, , ]
Relevance: Like ICI 199,441, (-)-U-50,488 acts as a kappa opioid receptor agonist and displays cardioprotective properties in preclinical studies. Both compounds highlight the potential therapeutic benefits of targeting kappa opioid receptors in cardiac ischemia/reperfusion injury. [, , ]
(+)-U-50,488
Compound Description: (+)-U-50,488 is the inactive enantiomer of (-)-U-50,488, exhibiting low affinity for the kappa opioid receptor. [, ] Unlike its counterpart, (+)-U-50,488 does not demonstrate a protective effect against cardiac reperfusion injury. [, ]
Relevance: The contrasting activity of (+)-U-50,488 and (-)-U-50,488 underscores the stereospecificity of the kappa opioid receptor in mediating cardioprotection. This finding suggests that the spatial orientation of chemical groups on the ligand molecule is crucial for effective receptor interaction and subsequent biological activity. This information is valuable for designing future kappa opioid receptor agonists with improved selectivity and therapeutic potential. This is in contrast to ICI 199,441, which exhibits high affinity for the kappa opioid receptor and demonstrates cardioprotective effects. [, ]
ICI 204,448
Compound Description: ICI 204,448 is a peripherally acting kappa opioid receptor agonist with selectivity for the kappa2 subtype. [, ] Despite its peripheral action, ICI 204,448 does not demonstrate a significant effect on reducing infarct size following cardiac reperfusion in rats. [, ]
Relevance: The lack of cardioprotective effect observed with ICI 204,448, despite its kappa opioid receptor agonism, suggests that activation of peripheral kappa2 receptors alone might not be sufficient for conferring cardioprotection in this context. This contrasts with ICI 199,441, which demonstrates cardioprotective activity and is believed to act primarily through kappa1 receptors, highlighting potential subtype-specific differences in mediating cardioprotection. [, ]
GR89696
Compound Description: GR89696 is a selective kappa2 opioid receptor agonist. Similar to ICI 204,448, GR89696 does not exhibit protective effects against cardiac reperfusion injury. [, ]
Relevance: The lack of efficacy observed with both GR89696 and ICI 204,448 further strengthens the hypothesis that kappa2 receptor activation may not play a significant role in cardioprotection against reperfusion injury. This reinforces the importance of targeting the kappa1 receptor subtype, like ICI 199,441, for potential therapeutic benefit in this area. [, ]
Naltrexone
Compound Description: Naltrexone is a non-selective opioid receptor antagonist, effectively blocking the actions of mu, delta, and kappa opioid receptors. Pretreatment with naltrexone completely abolishes the cardioprotective effects of both (-)-U-50,488 and ICI 199,441 in reperfusion cardiac injury models. [, ]
Relevance: Naltrexone's ability to reverse the cardioprotective effects of both (-)-U-50,488 and ICI 199,441 confirms the involvement of opioid receptors, specifically the kappa receptor, in mediating the observed cardioprotection. This further validates the therapeutic potential of targeting kappa receptors for mitigating cardiac damage during reperfusion. [, ]
Naloxone Methiodide
Compound Description: Naloxone methiodide is a peripherally acting opioid receptor antagonist, unable to cross the blood-brain barrier. Similar to naltrexone, naloxone methiodide effectively blocks the cardioprotective effects of both (-)-U-50,488 and ICI 199,441 in reperfusion cardiac injury. [, ]
Relevance: Naloxone methiodide's ability to abolish the cardioprotective effects of (-)-U-50,488 and ICI 199,441, despite its inability to cross the blood-brain barrier, indicates that the cardioprotective effects of these kappa agonists are mediated peripherally rather than centrally. This emphasizes the importance of peripherally acting kappa receptor agonists, like ICI 199,441, for potential therapeutic interventions in cardiac ischemia/reperfusion injury. [, ]
Nor-binaltorphimine
Compound Description: Nor-binaltorphimine (nor-BNI) is a selective kappa opioid receptor antagonist. Pretreatment with nor-BNI completely blocks the infarct-reducing effect of (-)-U-50,488 and ICI 199,441 in cardiac reperfusion injury models. [, ]
Relevance: The ability of nor-BNI to abolish the cardioprotective effects of both (-)-U-50,488 and ICI 199,441 provides further evidence supporting the involvement of kappa opioid receptors in mediating these protective effects. This highlights the specific interaction of both ICI 199,441 and (-)-U-50,488 with kappa receptors as a critical mechanism for their therapeutic potential in cardiac ischemia/reperfusion injury. [, , ]
TIPP[ψ]
Compound Description: TIPP[ψ] is a selective delta opioid receptor antagonist. Unlike kappa receptor antagonists, TIPP[ψ] does not affect the cardioprotective actions of either (-)-U-50,488 or ICI 199,441, indicating that delta opioid receptors are not involved in mediating the observed cardioprotective effects. [, ]
CTAP
Compound Description: CTAP is a selective mu opioid receptor antagonist. Similar to TIPP[ψ], CTAP does not alter the infarct-reducing effects of (-)-U-50,488 or ICI 199,441 in cardiac reperfusion injury models. [, ] This indicates that mu opioid receptors do not play a significant role in the observed cardioprotective effects.
Relevance: The findings with CTAP, in conjunction with those of TIPP[ψ], reinforce the specificity of kappa opioid receptor involvement in the cardioprotective effects observed with ICI 199,441 and (-)-U-50,488. These results demonstrate that the cardioprotective effects are not a result of off-target interactions with other opioid receptor subtypes, further supporting the targeted action of ICI 199,441 on kappa receptors in the context of cardiac ischemia/reperfusion injury. [, ]
DAMGO (μ)
Compound Description: DAMGO is a selective mu opioid receptor agonist. [] It has been shown to reduce LDH leakage in B50 cells cultured in hypoxic conditions. [] This indicates a potential protective effect against hypoxia-induced neuronal damage. [] DAMGO has also been found to increase phospho-ERK1&2 and cell proliferation in hypoxic B50 cells. []
Relevance: DAMGO's ability to protect against hypoxia-induced neuronal damage, while ICI 199,441 demonstrates cardioprotective effects, suggests that different opioid receptor subtypes may play distinct roles in protecting different cell types from injury. This highlights the potential for developing targeted therapies that act on specific opioid receptor subtypes depending on the clinical indication. [, ]
DSLET (δ)
Compound Description: DSLET is a selective delta opioid receptor agonist. [] It has been shown to reduce LDH leakage in B50 cells cultured in hypoxic conditions, suggesting a protective effect against hypoxia-induced neuronal damage. [] Additionally, DSLET has been found to increase phospho-ERK1&2 and cell proliferation in hypoxic B50 cells. []
Relevance: Like DAMGO, the neuroprotective effects of DSLET, compared to ICI 199,441's cardioprotective effects, further support the notion that different opioid receptor subtypes may have distinct roles in protecting various cell types from injury. This emphasizes the potential for developing selective opioid receptor agonists, like ICI 199,441 for its specific target, to provide tailored therapeutic benefits with potentially fewer off-target effects. [, ]
Win55,212-2 mesylate (Win)
Compound Description: Win55,212-2 mesylate (Win) is a potent and selective cannabinoid receptor agonist. [] It has been shown to reduce LDH release and increase cAMP concentration, phospho-ERK1&2 levels, and cell proliferation in B50 cells cultured under hypoxic conditions, indicating a protective effect against hypoxia-induced neuronal damage. []
Relevance: While Win targets the cannabinoid receptor system, its ability to protect against hypoxia-induced neuronal damage, similar to the effects observed with some opioid receptor agonists, highlights the potential interplay between these two receptor systems in mediating neuroprotection. Further research is needed to explore the potential synergistic effects of targeting both cannabinoid and opioid receptors, like ICI 199,441, in conditions involving hypoxia and neuronal damage. []
Anandamide (AEA)
Compound Description: Anandamide (AEA) is an endocannabinoid neurotransmitter and a partial agonist at both the CB1 and CB2 cannabinoid receptors. [] In B50 cells cultured under hypoxic conditions, AEA has been shown to reduce LDH release, increase cAMP concentration, phospho-ERK1&2 levels, and cell proliferation, suggesting a protective effect against hypoxia-induced neuronal damage. []
Relevance: The neuroprotective effects of AEA, mediated through the cannabinoid receptor system, further underscore the potential for targeting this system, alongside opioid receptors like the kappa receptor targeted by ICI 199,441, in developing therapeutic strategies for conditions involving hypoxia and neuronal damage. The interplay between these two systems warrants further investigation for potential synergistic benefits. []
2-Arachidonoylglycerol (2-AG)
Compound Description: 2-Arachidonoylglycerol (2-AG) is another endocannabinoid neurotransmitter that acts as a full agonist at both the CB1 and CB2 cannabinoid receptors. [] Similar to Win and AEA, 2-AG demonstrates protective effects against hypoxia-induced neuronal damage in B50 cells, reducing LDH release and increasing cAMP concentration, phospho-ERK1&2 levels, and cell proliferation. []
Relevance: The consistent neuroprotective effects observed with 2-AG, Win, and AEA, all targeting the cannabinoid receptor system, further highlight the potential for targeting this system in conjunction with opioid receptors like the kappa receptor targeted by ICI 199,441, for therapeutic interventions in conditions involving hypoxia and neuronal damage. Further research is needed to fully elucidate the potential synergistic interactions between these two systems in mediating neuroprotection. []
BRL 52537
Compound Description: BRL 52537 is a selective kappa opioid receptor agonist that is structurally related to ICI 199,441. [] It has been shown to inhibit tetrodotoxin-resistant (TTX-r) sodium currents in a voltage-dependent manner. []
Relevance: Like ICI 199,441, BRL 52537's ability to inhibit TTX-r sodium currents suggests that this mechanism may contribute to the antinociceptive effects of kappa opioid receptor agonists. [] This finding expands the potential therapeutic applications of kappa receptor agonists like ICI 199,441 beyond their traditionally recognized roles in analgesia and cardioprotection. []
Compound Description: Aspartic acid conjugates of 2-(3, 4-dichlorophenyl)-N-methyl-N-[(1S)-1(3-aminophenyl)-2-(1-pyrrolidi nyl) ethyl]acetamide, a compound structurally similar to ICI 199,441, were synthesized and tested for their antinociceptive activity. [] While less potent than the parent compound, these conjugates showed promising results, particularly in models of tonic pain. []
Relevance: These aspartic acid conjugates represent an attempt to develop peripherally selective opioids. [] The fact that they retain some antinociceptive activity while being less potent centrally suggests that this approach, similar to modifications made in ICI 199,441, could be a viable strategy for creating opioid analgesics with reduced central side effects. []
Azepinone derivatives
Compound Description: Based on structural analysis and molecular modeling, researchers designed and synthesized a series of azepinone derivatives as potential kappa opioid receptor agonists. [] These compounds were designed to mimic the key pharmacophoric elements of ICI 199,441. [] The most active compound in the series, 4a, exhibited high affinity for the kappa receptor and potent antinociceptive activity in rodents. []
Relevance: The development of potent kappa opioid receptor agonists like 4a, based on the structure of ICI 199,441, highlights the importance of rational drug design and the use of molecular modeling in identifying novel lead compounds with improved pharmacological profiles. [] This approach can potentially lead to the discovery of new analgesics with fewer side effects compared to existing opioids. []
Compound Description: Researchers explored modifications to the arylacetamide scaffold of ICI 199,441, aiming to reduce its inhibitory activity against cytochrome P450 2D6 (CYP2D6), a major drug-metabolizing enzyme. [] Introducing a substituted sulfonylamino group led to the identification of analogs with significantly reduced CYP2D6 inhibitory activity while maintaining high affinity for the kappa opioid receptor and exhibiting potent agonist activity in vitro and in vivo. []
Relevance: This study demonstrates the successful optimization of the ICI 199,441 scaffold to mitigate its CYP2D6 inhibitory activity, a common problem with some arylacetamide-based drugs. [] By reducing this interaction, these analogs may have a more favorable pharmacokinetic profile and potentially fewer drug-drug interactions compared to ICI 199,441, making them more suitable for clinical development as analgesics. []
Compound Description: N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] phenylacetamide (8) is a kappa-selective opioid ligand used as a starting point for synthesizing isothiocyanate-substituted derivatives. []
Relevance: Compound 8 shares structural similarities with ICI 199,441 and serves as a template for exploring structure-activity relationships in developing new kappa opioid receptor ligands. Modifications to this core structure, similar to the development of ICI 199,441, aim to enhance selectivity, affinity, and potentially uncover novel pharmacological profiles for treating pain and other conditions. []
Compound Description: A series of isothiocyanate-substituted kappa-selective opioid ligands, structurally derived from compound 8 (N-methyl-N-[(1S)-1-phenyl-2-(1-pyrrolidinyl)ethyl] phenylacetamide) and ICI 199,441, were synthesized and evaluated. [] The introduction of isothiocyanate groups at specific positions led to compounds with varying affinities and selectivities for the kappa opioid receptor.
Relevance: These isothiocyanate-substituted ligands represent a focused effort to fine-tune the pharmacological properties of kappa opioid receptor agonists by introducing specific chemical modifications to the core structure, as seen in the development of ICI 199,441. These modifications offer valuable insights into structure-activity relationships and can guide the development of novel kappa opioid receptor ligands with improved therapeutic profiles for pain management and other potential indications. []
CI-977
Compound Description: CI-977 is a highly selective kappa1 opioid receptor agonist. [, ] In studies with diabetic mice, it demonstrated reduced antinociceptive effects when administered intrathecally but not intracerebroventricularly. [, ]
Relevance: CI-977’s region-specific alterations in antinociceptive effects in diabetic mice, compared to ICI 199,441 which also targets kappa1 receptors, highlight the complex interplay between diabetes, pain processing, and opioid receptor function. [, ] These findings suggest that the efficacy of kappa opioid receptor agonists may be influenced by underlying disease states and require further investigation for optimizing their use in different patient populations. [, ]
R-84760
Compound Description: R-84760 is a high-potency kappa1 opioid receptor agonist. [, ] Similar to CI-977, its antinociceptive effects were attenuated in diabetic mice when administered intracerebroventricularly but not intrathecally. [, ]
Relevance: R-84760’s region-specific response in diabetic mice, similar to CI-977, further emphasizes the potential impact of diabetes on kappa opioid receptor function, particularly in the brain. This observation emphasizes the importance of considering underlying disease states when developing and using kappa opioid receptor agonists like ICI 199,441 for pain management, as their efficacy may be altered in specific patient populations. [, ]
TRK-820
Compound Description: TRK-820 is a novel kappa opioid receptor agonist with high affinity for kappa2 and/or kappa3 opioid receptors. [, ] Its antinociceptive effects were significantly reduced in diabetic mice when administered both intrathecally and intracerebroventricularly. [, ]
Relevance: TRK-820's diminished antinociceptive effects in diabetic mice across both spinal and supraspinal routes suggest that diabetes may have a more widespread impact on kappa opioid receptor subtypes beyond kappa1, which is the primary target of ICI 199,441. This finding emphasizes the need for comprehensive evaluation of kappa opioid receptor subtype function in diabetes and other disease states to develop effective and targeted therapies for pain management. [, ]
KDAN-18
Compound Description: KDAN-18 is a bivalent ligand containing both delta opioid receptor antagonist (naltrindole) and kappa1 opioid receptor agonist (ICI-199,441) pharmacophores. [, ] Studies using this ligand suggest that it can bridge phenotypic delta2 and kappa1 opioid receptors. [, ]
Relevance: KDAN-18 provides valuable insights into the potential for developing bivalent ligands targeting specific opioid receptor subtypes, including the kappa1 receptor targeted by ICI 199,441. This approach may allow for more selective and targeted modulation of opioid receptor signaling pathways, potentially leading to novel therapeutic strategies for pain management and other conditions. [, ]
6ʹ-guanidinonaltrindole (6ʹ-GNTI)
Compound Description: 6ʹ-guanidinonaltrindole (6ʹ-GNTI) is a delta opioid receptor antagonist. [] Studies have shown that 6ʹ-GNTI can enhance the potency of the kappa opioid receptor agonist ICI-199,441 in inhibiting pain-sensing neurons. [] This effect appears to be mediated through allosteric interactions within a proposed delta-kappa opioid receptor heteromer. []
Relevance: The findings with 6ʹ-GNTI highlight the complex interplay between delta and kappa opioid receptors and the potential for allosteric modulation as a therapeutic strategy. The ability of 6ʹ-GNTI to enhance the potency of ICI 199,441 suggests that targeting delta-kappa opioid receptor heteromers could lead to more effective pain relief with potentially fewer side effects. []
Compound Description: Bicyclic derivatives of the potent and selective κ-opioid receptor agonist 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-Phenyl-2-(1-Pyrrolidinyl)-ethyl]acetamide (ICI-199,441) were designed and synthesized to investigate the impact of conformational restriction and stereochemistry on receptor affinity and selectivity. []
Relevance: These bicyclic derivatives demonstrate a strategy similar to that employed in developing ICI-199,441, aiming to enhance its properties by introducing conformational constraints. This approach can lead to compounds with improved pharmacological profiles, including increased potency, selectivity, and potentially reduced side effects. []
Synthesis Analysis
The synthesis of ICI 199441 has been achieved through various methods, prominently featuring catalytic asymmetric synthesis techniques. One notable approach involves the nitro-Mannich reaction as a key step, which allows for the construction of the complex molecular framework necessary for its activity. The synthesis typically includes:
Starting Materials: The synthesis begins with appropriate precursors that provide the necessary functional groups.
Catalysts: Specific catalysts are employed to facilitate the asymmetric reactions, enhancing yield and selectivity.
Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to achieve high purity and yield of ICI 199441.
Additionally, modifications in the synthetic route have been explored to enhance pharmacological properties and reduce metabolic degradation.
Molecular Structure Analysis
The molecular structure of ICI 199441 features several critical components that contribute to its pharmacological activity:
Core Structure: The compound includes a dichlorophenyl group, which is crucial for binding affinity to the kappa-opioid receptor.
Pyrrolidine Ring: This feature enhances the compound's ability to interact with the receptor and contributes to its selectivity.
Functional Groups: The presence of an acetamide moiety plays a role in modulating the compound's solubility and bioavailability.
The three-dimensional conformation of ICI 199441 has been analyzed using techniques such as X-ray crystallography and molecular modeling, providing insights into its interaction with the kappa-opioid receptor.
Chemical Reactions Analysis
ICI 199441 participates in various chemical reactions primarily related to its interactions with biological systems. As a kappa-opioid receptor agonist, it engages in:
Receptor Binding: The compound exhibits high affinity for kappa-opioid receptors, leading to activation and subsequent signaling cascades.
Metabolic Reactions: Studies have shown that ICI 199441 can inhibit cytochrome P450 enzymes, particularly CYP2D6, which may affect its metabolism and interactions with other drugs.
These interactions underscore the importance of understanding both its pharmacodynamics and pharmacokinetics in therapeutic contexts.
Mechanism of Action
The mechanism of action of ICI 199441 involves its binding to kappa-opioid receptors located in the central nervous system. Upon binding:
Activation: ICI 199441 activates G-protein coupled receptors (GPCRs), leading to downstream signaling effects.
Signal Transduction: This activation results in inhibition of adenylate cyclase activity, decreasing cyclic adenosine monophosphate levels.
Physiological Effects: The resultant signaling pathways produce analgesic effects while potentially minimizing some side effects associated with mu-opioid receptor activation.
Research indicates that the biased agonism exhibited by ICI 199441 may lead to distinct therapeutic profiles compared to non-selective opioids.
Physical and Chemical Properties Analysis
ICI 199441 exhibits several notable physical and chemical properties:
Molecular Weight: Approximately 303.24 g/mol.
Solubility: It is soluble in organic solvents but has limited solubility in water, affecting its bioavailability.
Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
These properties are critical for formulation development and therapeutic application.
Applications
ICI 199441 has been investigated for various scientific applications:
Pain Management: Due to its potent analgesic properties, it is studied as a potential treatment for pain without the typical side effects associated with traditional opioids.
Research Tool: As a selective kappa-opioid receptor agonist, it serves as a valuable tool in pharmacological research aimed at understanding opioid receptor dynamics and developing new analgesics.
Potential Treatment for Addiction: Given its unique action profile, ICI 199441 may offer insights into treatments for opioid addiction by modulating reward pathways differently than mu-opioid agonists.
Despite its promising applications, clinical trials have faced challenges due to adverse reactions associated with some kappa-opioid receptor agonists.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Selective β-Adrenergic Receptor Kinase 1 inhibitor (IC50 = 126 µM). Putative cardioprotective agent. βARK1 inhibitor is an inhibitor of G protein-coupled receptor kinase 2/β-adrenergic receptor kinase 1 (GRK2/βARK1; IC50 = 126 µM). It is selective for GRK2/βARK1 over PKA at concentrations up to 1 mM. βARK1 inhibitor decreases systolic blood pressure in ob/ob and nicotinamide plus streptozotocin-induced mouse models of type 2 diabetes when administered at a dose of 200 µg/kg. It also improves clonidine-induced relaxation of precontracted isolated aortic rings and improves glucose tolerance in the ob/ob mouse model. βARK1 inhibitor inhibits dopamine inhibition reversal (DIR) induced by serotonin or neurotensin in the rat ventral tegmental area in vitro. GRK2 Inhibitor is an inhibitor of GRK 2 (β-Adrenergic Receptor Kinase 1).
GS 283 is a Ca(2+) antagonist and a weak histamine & muscarinic receptor blocker in rat & guinea pig tracheal smooth muscles. Its mode of action is inhibition of calcium influx from plasma membrane & also release from sarcoplasmic reticulum.
GS-143 is an inhibitor of IκBα ubiquitylation. It inhibits ubiquitylation of phosphorylated IκBα mediated by the SCFβTrCP1 E3 ubiquitin ligase complex in vitro (IC50 = 5.2 μM) and reduces TNF-α-induced degradation of phosphorylated IκBα, but not β-catenin, another SCFβTrCP1 substrate, in HeLa S3 cells. GS-143 inhibits LPS-induced expression of TNF-α, IL-6, IL-12, ICAM-1, and NF-κB in THP-1 cells in a concentration-dependent manner. Intranasal administration of GS-143 (32 μg/animal) reduces the number of eosinophils, lymphocytes, and total cells in bronchoalveolar lavage fluid (BALF) in an ovalbumin-sensitized mouse model of allergic asthma. GS-143 is a ß-TrCP1 ligase inhibitor.
PSI-6206 is the deaminated derivative of PSI-6130, a selective inhibitor of hepatitis C virus (HCV) replication that targets the NS5B polymerase. PSI-6206, itself, does not inhibit HCV replication in the HCV subgenomic replicon assay. However, its triphosphate form, RO 2433-TP, does inhibit RNA synthesis by HCV polymerase (IC50 = 1.19 µM for inhibition of RNA synthesis activity of HCV replicase). Antiviral agent, the deaminated metabolite of PSI-6130 GS-331007, also known as PSI-6206 and RO-2433, is a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase.